An In-Depth Technical Guide to the NMR Spectral Analysis of trans-3-Amino-1-methylpiperidin-4-ol Dihydrochloride
An In-Depth Technical Guide to the NMR Spectral Analysis of trans-3-Amino-1-methylpiperidin-4-ol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride, a key heterocyclic scaffold in medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust framework for the structural elucidation of this and related molecules. This guide will delve into the causality behind spectral patterns, offering a self-validating system for researchers. All discussions are grounded in authoritative references to ensure scientific integrity.
Introduction: The Significance of Substituted Piperidines
The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a versatile building block. The title compound, trans-3-Amino-1-methylpiperidin-4-ol, as a dihydrochloride salt, incorporates key functional groups—a secondary amine, a tertiary amine, and a hydroxyl group—that are pivotal for molecular interactions and biological activity. Accurate structural and stereochemical assignment is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide will focus on the detailed interpretation of its 1H and 13C NMR spectra.
Molecular Structure and Stereochemistry
The "trans" configuration in the IUPAC name specifies the relative stereochemistry of the amino and hydroxyl groups at the C3 and C4 positions of the piperidine ring. In the most stable chair conformation, this results in these two substituents being in a diaxial or diequatorial orientation. The dihydrochloride form indicates that both the exocyclic primary amine and the endocyclic tertiary amine are protonated, which significantly influences the electronic environment and, consequently, the NMR chemical shifts.
Caption: Chair conformation of trans-3-Amino-1-methylpiperidin-4-ol.
Predicted 1H NMR Spectral Data
The proton NMR spectrum of this molecule is complex due to the rigid chair conformation and the numerous coupling interactions. The chemical shifts are influenced by the electron-withdrawing effects of the protonated amino groups and the hydroxyl group. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| N-CH3 | ~3.0 - 3.5 | s | - | The N-methyl group is a singlet, deshielded by the adjacent positively charged nitrogen. |
| H-2, H-6 | ~3.2 - 3.8 | m | - | These protons are adjacent to the protonated nitrogen and will appear as complex multiplets due to geminal and vicinal coupling. |
| H-3 | ~3.5 - 4.0 | m | J3,4, J3,2a, J3,2e | This proton is deshielded by the adjacent NH3+ group. The trans configuration with H-4 will result in a specific coupling constant. |
| H-4 | ~4.0 - 4.5 | m | J4,3, J4,5a, J4,5e | This proton is attached to the carbon bearing the hydroxyl group and is expected to be the most downfield of the ring protons. |
| H-5 | ~2.0 - 2.5 | m | - | These protons are further from the electron-withdrawing groups and will be more upfield. |
| OH | Variable | br s | - | The chemical shift of the hydroxyl proton is solvent and concentration dependent and may exchange with D2O. |
| NH3+ | Variable | br s | - | The chemical shifts of the amine protons are also variable and will exchange with D2O. |
Expert Insights: The key to confirming the 'trans' stereochemistry lies in the coupling constant between H-3 and H-4 (J3,4). For a trans-diaxial relationship, a large coupling constant of approximately 10-12 Hz is expected. For a trans-diequatorial relationship, a smaller coupling constant of around 2-5 Hz would be observed. The stable chair conformation will likely place the bulky substituents in an equatorial position, leading to an axial-axial relationship between H-3 and H-4.
Predicted 13C NMR Spectral Data
The 13C NMR spectrum provides a clear count of the unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment.
Table 2: Predicted 13C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| N-CH3 | ~45 - 50 | The N-methyl carbon is influenced by the protonated nitrogen.[1] |
| C-2, C-6 | ~55 - 65 | These carbons are adjacent to the protonated nitrogen and are shifted downfield.[2][3] |
| C-3 | ~50 - 60 | This carbon is attached to the electron-withdrawing NH3+ group. |
| C-4 | ~65 - 75 | The carbon bearing the hydroxyl group is expected to be the most deshielded of the ring carbons. |
| C-5 | ~25 - 35 | This carbon is the most shielded of the ring carbons, being furthest from the electron-withdrawing groups. |
Trustworthiness through Cross-Validation: The predicted chemical shifts are based on established data for N-methylpiperidine and the known effects of amino and hydroxyl substituents on a piperidine ring.[1][2][3] By comparing the observed spectrum with these predictions and data from similar substituted piperidines, a high degree of confidence in the structural assignment can be achieved.[4][5]
Experimental Protocol: NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[6]
Step-by-Step Methodology:
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Sample Preparation:
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Weigh approximately 5-10 mg of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6, or CD3OD). D2O is often a good choice for hydrochloride salts due to its high polarity.[7][8]
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Add a small amount of an internal standard, such as DSS or TSP, for accurate chemical shift referencing.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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-
Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[9]
-
Tune and match the probe for the appropriate nucleus (1H or 13C).
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal resolution.
-
-
1H NMR Acquisition:
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Acquire a standard one-dimensional 1H spectrum.
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Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
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Phase and baseline correct the spectrum.
-
Reference the spectrum to the internal standard.
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-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
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Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Process the data similarly to the 1H spectrum.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks and confirm proton assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations, which is invaluable for assigning quaternary carbons and confirming the overall structure.
-
Caption: Experimental workflow for NMR analysis.
Conclusion
The NMR spectral analysis of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride is a multi-faceted process that requires a systematic approach. By combining predictive knowledge based on fundamental principles and related structures with a rigorous experimental protocol, researchers can confidently elucidate the structure and stereochemistry of this important molecule. The use of two-dimensional NMR techniques is highly recommended to resolve any ambiguities and provide a complete and unambiguous assignment of all proton and carbon signals. This guide provides the foundational knowledge and practical steps necessary to achieve this goal, ensuring data integrity and advancing research in medicinal chemistry and drug development.
References
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Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2149-2157. [Link]
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Kurasov, O. V., et al. (2012). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Arkivoc, 2012(5), 244-257. [Link]
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De, A., & Krogstad, D. J. (1981). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 37(10), 843-849. [Link]
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Dorn, H., et al. (2017). Modular Access to N-Substituted cis 5-Amino-3-hydroxypiperidines. ACS Omega, 2(7), 3348-3356. [Link]
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Royal Society of Chemistry. (2008). Supporting Information for Chemical Communications. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Retrieved from [Link]
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Khalaf, Y. S. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl) benzenesulfonamide. Journal of Advanced Pharmacy Education & Research, 11(1), 124-131. [Link]
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